molecular formula C26H27ClN4 B11205865 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11205865
M. Wt: 431.0 g/mol
InChI Key: HBQVTZFVLHMHLI-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with benzylpiperidine and chlorophenyl groups. Its multifaceted structure allows it to interact with multiple biological targets, making it a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions One common approach is the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrazolo[1,5-a]pyrimidine in the presence of a suitable catalystThe reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with multiple molecular targets. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The compound binds to the peripheral anionic site of acetylcholinesterase, preventing the formation of toxic amyloid fibrils. Additionally, it exerts neuroprotective effects by reducing oxidative stress and inhibiting reactive oxygen species (ROS) generation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multi-targeted approach to disease modulation, particularly in neurodegenerative diseases. Its ability to interact with multiple biological targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C26H27ClN4

Molecular Weight

431.0 g/mol

IUPAC Name

7-(4-benzylpiperidin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H27ClN4/c1-18-16-24(30-14-12-21(13-15-30)17-20-6-4-3-5-7-20)31-26(28-18)25(19(2)29-31)22-8-10-23(27)11-9-22/h3-11,16,21H,12-15,17H2,1-2H3

InChI Key

HBQVTZFVLHMHLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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